molecular formula C16H16N8O2S2 B6424837 N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034558-28-4

N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B6424837
CAS RN: 2034558-28-4
M. Wt: 416.5 g/mol
InChI Key: COQRGYQSMTVBCR-UHFFFAOYSA-N
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Description

The compound “N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their significant biological activities . The reactions were monitored by TLC performed on precoated silica gel plates . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a triazole ring and a pyrazine ring. The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. All the reactions were monitored by TLC performed on precoated silica gel plates . The results, expressed as inhibition rates or IC 50 (half-maximal inhibitory concentration), were calculated using the Bacus Laboratories Incorporated Slide Scanner (Bliss) software .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . Inhibiting this target could prevent haemoglobin hydrolysis, which definitely hindered parasitic growth .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research could focus on developing new synthesis methods for triazole compounds, as well as exploring their potential biological activities. The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests potential future directions for the development of new drugs based on triazole compounds.

properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2S2/c1-10-18-19-16-15(17-6-8-24(10)16)23-7-5-11(9-23)22-28(25,26)13-4-2-3-12-14(13)21-27-20-12/h2-4,6,8,11,22H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQRGYQSMTVBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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